1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is a derivative of cyclopropane carboxylic acid and is known for its applications in various fields of scientific research. This compound is particularly interesting due to its unique structure, which includes a cyclopropane ring and an isopropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles. This method typically requires the use of strong bases and specific reaction conditions to ensure the formation of the desired cyclopropane ring .
Another method involves the intramolecular cyclization of γ-substituted amino acid derivatives. This approach often requires the use of cyclization agents and controlled reaction environments to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent product quality. The industrial process may also incorporate purification steps such as crystallization and filtration to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups .
Scientific Research Applications
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to various bioactive molecules. For example, it can be converted to ethylene in plants, which regulates growth and development .
The compound’s effects are mediated through its interaction with enzymes and receptors. It can modulate enzyme activity, leading to changes in metabolic pathways. Additionally, its derivatives can bind to specific receptors, triggering cellular responses .
Comparison with Similar Compounds
1-(Propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropane-1-carboxylic acid: This compound is a direct precursor of ethylene in plants and plays a crucial role in regulating plant growth.
Norcoronamic acid: Another derivative with significant physiological activity, used in the study of plant growth regulators and peptidomimetics.
The uniqueness of this compound lies in its specific structure, which includes an isopropylamino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-(propan-2-ylamino)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5(2)8-7(3-4-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUMWCZECTIBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1(CC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.